2-Methyl-1,3-dinaphthalen-2-ylpropan-1-one
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Overview
Description
2-Methyl-1,3-dinaphthalen-2-ylpropan-1-one is an organic compound characterized by its unique structure, which includes two naphthalene rings attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,3-dinaphthalen-2-ylpropan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses naphthalene as a starting material, which reacts with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. This involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Methyl-1,3-dinaphthalen-2-ylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-dinaphthalen-2-ylpropan-1-one is primarily based on its ability to interact with various molecular targets. In biological systems, it can bind to specific enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
2-Methyl-1-naphthalen-2-ylpropan-1-one: Similar structure but with only one naphthalene ring.
1,3-Dinaphthalen-2-ylpropan-1-one: Lacks the methyl group on the propanone backbone.
Uniqueness: 2-Methyl-1,3-dinaphthalen-2-ylpropan-1-one is unique due to the presence of two naphthalene rings and a methyl group, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific structural features.
Properties
CAS No. |
39575-74-1 |
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Molecular Formula |
C24H20O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-methyl-1,3-dinaphthalen-2-ylpropan-1-one |
InChI |
InChI=1S/C24H20O/c1-17(14-18-10-11-19-6-2-4-8-21(19)15-18)24(25)23-13-12-20-7-3-5-9-22(20)16-23/h2-13,15-17H,14H2,1H3 |
InChI Key |
VQGNKTGRSJMDJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2C=C1)C(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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